Cinacalcet-d4 Hydrochloride is derived from the original Cinacalcet compound, which was developed by NPS Pharmaceuticals and is marketed under the brand names Sensipar and Mimpara. This compound falls under the category of pharmaceutical reference standards, specifically for toxicology research and analytical applications . Its classification as a stable isotope-labeled compound makes it particularly valuable in research settings where isotopic tracing is necessary.
The synthesis of Cinacalcet-d4 Hydrochloride involves several key steps, starting from basic organic precursors. The process typically includes:
The synthesis requires strong bases, reducing agents like lithium aluminum hydride or sodium borohydride, and specific catalysts to promote the desired reactions . In industrial settings, large-scale reactors are utilized to maintain precise control over reaction conditions, maximizing yield and purity.
Cinacalcet-d4 Hydrochloride participates in various chemical reactions, including:
These reactions allow for modifications that enhance the compound's biological activity or lead to new derivatives suitable for research purposes .
Cinacalcet-d4 Hydrochloride functions by mimicking calcium ions in the body, activating calcium-sensing receptors located on parathyroid glands. This activation results in reduced secretion of parathyroid hormone, subsequently lowering serum calcium levels. The primary molecular target is the calcium-sensing receptor, which plays a crucial role in maintaining calcium homeostasis within physiological limits .
Cinacalcet-d4 Hydrochloride exhibits stability under controlled conditions, with a recommended storage temperature of +4 °C. Its high purity (>95%) ensures reliability for analytical applications .
Cinacalcet-d4 Hydrochloride has significant applications in scientific research:
This compound serves as a valuable tool for researchers aiming to understand calcium regulation and its implications in various diseases.
Cinacalcet-d4 hydrochloride, a deuterium-labeled analogue of the calcimimetic drug cinacalcet, incorporates four deuterium atoms (D) at strategic positions—typically the alpha-carbon of the naphthylethylamine moiety—to enhance metabolic stability while retaining pharmacological activity. The core synthetic strategy involves deuterium introduction during the construction of the chiral amine precursor or via late-stage reductive deuteration. Two primary approaches dominate:
Table 1: Synthetic Routes for Cinacalcet-d4 Key Intermediates
Intermediate | Method | Deuterium Source | Yield (%) | Ref |
---|---|---|---|---|
(R)-1-(1-Naphthyl)ethylamine-d4 | Enzymatic resolution | D₂O/NaBD₄ | 78 | [8] |
3-[3-(Trifluoromethyl)phenyl]propanal-d2 | Heck coupling/Hydrogenation | D₂ gas | 85 | [1] |
Cinacalcet-d4 free base | Reductive amination | NaBD₃CN | 92 | [5] |
Deuterium labeling efficiency hinges on reaction kinetics, solvent selection, and catalyst design. Key optimizations include:
Critical challenges include minimizing isotopic scrambling during hydrolysis of acetal intermediates and suppressing retro-aldol reactions in protic media. Microwave-assisted deuteration (80°C, 30 min) reduces side reactions, achieving 99% isotopic purity [1].
Biocatalysis enables enantioselective synthesis of Cinacalcet-d4 with high isotopic fidelity:
Table 2: Chemoenzymatic Methods for Chiral Amine-d4 Synthesis
Biocatalyst | Substrate | ee (%) | Deuterium Retention (%) | TTN |
---|---|---|---|---|
ω-Transaminase (mutant) | 1-Acetonaphthone-d3 | >99 | 95 | 500 |
KRED/NADPD co-immobilized | 1’-Acetonaphthone-d3 | 99 (S) | 97 | 675 |
CAL-B/Shvo’s catalyst | Racemic amine-d4 | 98 (R) | 99 | 300 |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 18326-62-0
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6